![molecular formula C25H30N2O B12502054 Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone
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Overview
Description
Naphthalen-1-yl[4-(tricyclo[3311~3,7~]dec-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a naphthalene ring, a tricyclo[3311~3,7~]decane structure, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the tricyclo[3.3.1.1~3,7~]decane structure, the attachment of the piperazine ring, and the final coupling with the naphthalene moiety. Common reagents used in these reactions include potassium carbonate, toluene, and boron ester . The reaction conditions often involve heating the mixture to around 95°C and maintaining reflux at this temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the use of activated carbon for decolorization and ethanol for crystallization are common steps in the industrial process .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and naphthalene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like toluene and ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthalen-1-yl ketones, while substitution reactions may introduce various functional groups to the piperazine or naphthalene rings.
Scientific Research Applications
Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and tricyclo[3.3.1.1~3,7~]decane-based molecules. Examples include:
- N-(naphthalen-1-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
- Adapalene, a naphthoic acid compound with a tricyclo[3.3.1.1~3,7~]decane structure
Uniqueness
Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone is unique due to its combination of a naphthalene ring, a tricyclo[3.3.1.1~3,7~]decane structure, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H30N2O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H30N2O/c28-25(23-7-3-5-19-4-1-2-6-22(19)23)27-10-8-26(9-11-27)24-20-13-17-12-18(15-20)16-21(24)14-17/h1-7,17-18,20-21,24H,8-16H2 |
InChI Key |
QXICBBYAYIYWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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